1-Isobutyl-1H-benzimidazol-2-amine

Vue d'ensemble

Description

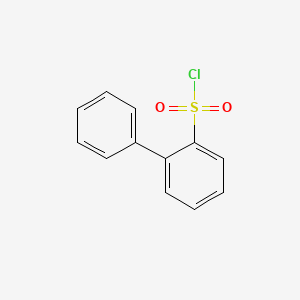

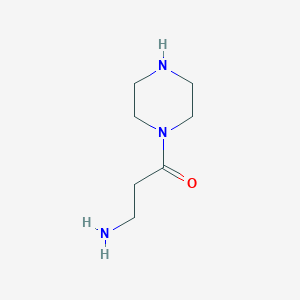

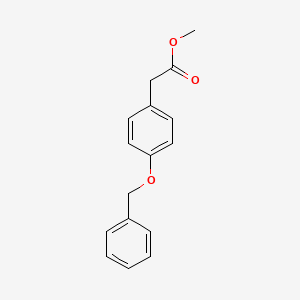

“1-Isobutyl-1H-benzimidazol-2-amine” is a compound with the molecular formula C11H15N3 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused to an imidazole ring . The compound has a molecular weight of 189.26 .

Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 189.26 and a molecular formula of C11H15N3 .

Applications De Recherche Scientifique

Pharmacologie : Inhibition enzymatique

Les dérivés du benzimidazole, y compris la 1-Isobutyl-1H-benzimidazol-2-amine, sont connus pour leur rôle d'inhibiteurs enzymatiques puissants. Ils ont été largement étudiés pour leurs utilisations thérapeutiques dans diverses maladies en raison de leur capacité à inhiber les enzymes impliquées dans les voies de la maladie . Ces composés sont particulièrement importants dans le développement de nouveaux médicaments pour des affections telles que le diabète, le cancer et les maladies infectieuses .

Chimie médicinale : Conception de médicaments

En chimie médicinale, la this compound sert de bloc de construction crucial pour la synthèse de composés présentant une activité biologique accrue. Sa structure est propice à la formation de molécules stables, biodisponibles et biologiquement actives, ce qui en fait un composant précieux dans la conception de nouveaux médicaments .

Études biologiques : Activité antimicrobienne

Le noyau benzimidazole est associé à un large éventail d'activités biologiques, y compris des propriétés antimicrobiennes. Les dérivés de la this compound se sont montrés prometteurs dans la lutte contre diverses souches microbiennes, offrant des applications potentielles dans le développement de nouveaux agents antimicrobiens .

Recherche clinique : Agents thérapeutiques

En recherche clinique, les dérivés de la this compound sont étudiés pour leur potentiel thérapeutique. Ces composés ont montré une efficacité dans les études précliniques pour diverses maladies, et certains progressent vers des essais cliniques .

Inhibition de la corrosion : Applications industrielles

Au-delà des applications médicales, les dérivés du benzimidazole sont également reconnus comme des inhibiteurs de corrosion efficaces. Ils sont utilisés pour protéger les métaux et les alliages dans des environnements industriels agressifs, prolongeant ainsi la durée de vie des machines et réduisant les coûts de maintenance .

Utilisations thérapeutiques : Propriétés pharmacologiques à large spectre

Les composés benzimidazoles, y compris la this compound, possèdent des propriétés pharmacologiques à large spectre. Ils sont explorés pour leur potentiel dans le traitement d'un large éventail d'affections, allant des infections bactériennes courantes aux maladies plus complexes comme le cancer .

Mécanisme D'action

Target of Action

1-Isobutyl-1H-benzimidazol-2-amine is a heterocyclic compound . . Benzimidazole derivatives, in general, have been found to possess broad-spectrum pharmacological properties . They have been associated with a wide range of biological activities .

Mode of Action

Benzimidazole derivatives have been speculated to act similarly as purines to provide biological responses . The interaction of these compounds with their targets can result in various changes, depending on the specific derivative and target involved .

Biochemical Pathways

Benzimidazole derivatives have been associated with a variety of pharmacological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented in the literature. These properties would have a significant impact on the bioavailability of the compound. In general, benzimidazole derivatives have been reported to have excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been associated with a variety of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Such factors could potentially affect the compound’s pharmacokinetics and pharmacodynamics, thereby influencing its overall therapeutic effect .

Orientations Futures

Benzimidazole derivatives, including “1-Isobutyl-1H-benzimidazol-2-amine”, have significant potential in medicinal chemistry due to their wide range of pharmacological properties . Future research may focus on developing new synthesis methods, exploring additional biological activities, and overcoming challenges such as drug resistance and costly synthetic methods .

Analyse Biochimique

Biochemical Properties

1-Isobutyl-1H-benzimidazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The binding of this compound to these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the interaction .

Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways. For example, it can bind to kinases and phosphatases, modulating their activity and thereby affecting downstream signaling events. These interactions are crucial for the regulation of cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and the concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins. This leads to the activation of caspases and the subsequent execution of the apoptotic program .

In normal cells, this compound can influence cell function by modulating gene expression and cellular metabolism. It has been reported to affect the expression of genes involved in oxidative stress response, inflammation, and cell cycle regulation. These changes in gene expression can alter cellular metabolism, leading to shifts in metabolic flux and the production of reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target molecule, leading to downstream effects on cellular processes .

For instance, the binding of this compound to cytochrome P450 enzymes can inhibit their catalytic activity, reducing the metabolism of certain substrates. Conversely, it can also activate other enzymes, enhancing their activity and promoting the metabolism of different compounds. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light .

Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function. For example, continuous treatment with the compound can result in sustained changes in gene expression and cellular metabolism, potentially leading to adaptive responses or resistance mechanisms in cells .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without causing significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity .

Propriétés

IUPAC Name |

1-(2-methylpropyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-8(2)7-14-10-6-4-3-5-9(10)13-11(14)12/h3-6,8H,7H2,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDRVJGZDDZXKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364144 | |

| Record name | 1-Isobutyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519167-93-2 | |

| Record name | 1-Isobutyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1270847.png)

![Benzyl[(2-methylphenyl)methyl]amine](/img/structure/B1270857.png)

![Benzyl[(4-methylphenyl)methyl]amine](/img/structure/B1270858.png)

![2-Biphenyl-[1,3]dioxol-5-yl-acetic acid](/img/structure/B1270866.png)

![4-Biphenyl-[1,3]dioxol-5-yl-acetic acid](/img/structure/B1270868.png)